molecular formula C11H13NO B12885724 1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole

1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole

Cat. No.: B12885724
M. Wt: 175.23 g/mol
InChI Key: RLBTXTAZNWFWJJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole (CAS 241821-45-4) is a nitrogen-containing heterocyclic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound is classified as a heterocyclic building block and is primarily used in research and development for the synthesis of more complex organic molecules . The pyrrole heterocycle is a fundamental scaffold in medicinal and materials chemistry. Nitrogen-containing heterocycles like pyrrole are valuable structural elements in molecules with biological activity and are known to interact with various enzymes and receptors . Furthermore, conjugated polymers incorporating pyrrole and thiophene units are of significant research interest for applications in organic electronics, including electrochromic devices, sensors, and organic field-effect transistors (OFETs) due to their optical and electronic properties . As a versatile synthetic intermediate, 1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole provides researchers a key starting material for exploring new chemical spaces in drug discovery and advanced material science. This product is intended for laboratory research purposes only and is not for human or veterinary use .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2,5-dihydropyrrole

InChI

InChI=1S/C11H13NO/c1-13-11-7-3-2-6-10(11)12-8-4-5-9-12/h2-7H,8-9H2,1H3

InChI Key

RLBTXTAZNWFWJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC=CC2

Origin of Product

United States

Preparation Methods

Cyclization via Amidrazones and Maleic Anhydride Derivatives

A notable method involves the reaction of N-substituted amidrazones with cyclic anhydrides such as 2,3-dimethylmaleic anhydride. This approach yields pyrrole-2,5-dione derivatives, which are closely related to the target compound. The reaction is typically carried out in solvents like toluene, chloroform, or diethyl ether, with temperature and time optimized for maximum yield.

  • Best yields (75–95%) are obtained at the boiling points of chloroform or toluene, significantly faster than at room temperature.
  • The reaction proceeds via nucleophilic attack of the amidrazone on the anhydride, followed by ring closure to form the pyrrole-2,5-dione core.
  • The presence of electron-donating or withdrawing groups on the amidrazone influences the reaction rate and product stability.

This method is supported by crystallographic studies confirming the structure and conformation of the resulting pyrrole derivatives, indicating typical bond lengths and angles consistent with the pyrrole-2,5-dione moiety.

Catalytic Synthesis Using Metal Salts

Another advanced method involves the use of metal salts, particularly iron salts, as catalysts to promote the formation of dihydropyrrole derivatives from amines, aldehydes, and diacetyl.

  • The optimized conditions include a two-step process: initial mixing in a toluene/acetic acid solvent system at 50 °C, followed by catalytic reaction with Fe(ClO4)3·H2O at the same temperature for extended periods (up to 16 hours).
  • This method allows for the incorporation of various substituents, including electron-rich and sterically hindered groups, expanding the scope of accessible pyrrole derivatives.
  • The process is scalable, enabling synthesis of more than 10 grams per run without loss of yield or purity.

This catalytic approach is particularly useful for preparing multifunctional pyrrole derivatives with tailored photophysical properties, which may be relevant for further functionalization of 1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole.

General Synthetic Procedure for Pyrrole Derivatives

A typical synthetic procedure involves:

  • Mixing the appropriate amine or amidrazone with a cyclic anhydride or aldehyde in a suitable solvent.
  • Stirring the reaction mixture at elevated temperature (often 50–80 °C) for several hours to overnight.
  • Isolation of the product by filtration or crystallization, sometimes requiring quenching with aqueous sodium bicarbonate to remove acidic byproducts.
  • Purification by recrystallization or chromatography to obtain the pure pyrrole derivative.

This general method is adaptable depending on the specific substituents and desired product.

Comparative Data Table of Preparation Conditions and Yields

Method Starting Materials Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Amidrazone + 2,3-dimethylmaleic anhydride N-substituted amidrazones + cyclic anhydride Toluene, chloroform, diethyl ether Boiling point (60–110) 1–24 hours 75–95 Best yields at boiling points; solvent-dependent
Metal salt catalysis (Fe(ClO4)3·H2O) Amines + aldehydes + diacetyl Toluene/AcOH (1:1) 50 16 hours 6–69 Scalable; tolerates diverse substituents
General cyclization Amines or amidrazones + aldehydes or anhydrides Various (THF, DCM, MeOH) 25–80 Several hours to overnight Variable Requires purification; solvent and temp affect yield

Research Findings and Notes

  • The reaction of N-substituted amidrazones with 2,3-dimethylmaleic anhydride exclusively forms 1H-pyrrole-2,5-dione derivatives, independent of reaction conditions, indicating a strong directing effect of the anhydride.
  • Electron-rich substituents on the aromatic ring can be introduced without compromising the reaction efficiency, allowing for functional diversity.
  • Metal-catalyzed methods provide a route to multifunctional pyrrole derivatives with potential applications in materials science and medicinal chemistry.
  • Structural studies confirm the typical bond lengths and angles in the pyrrole ring, supporting the proposed mechanisms and product stability.

Chemical Reactions Analysis

Substitution Reactions

The methoxyphenyl and pyrrole moieties enable diverse substitutions:

  • Electrophilic Aromatic Substitution : The electron-rich pyrrole ring undergoes halogenation or nitration at the α-position.

  • Nucleophilic Substitution : Methoxy groups on the phenyl ring can demethylate under acidic conditions (e.g., HBr/HOAc) to form phenolic derivatives .

Example :

1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrroleHBr/HOAc1-(2-Hydroxyphenyl)-2,5-dihydro-1H-pyrrole\text{1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole} \xrightarrow{\text{HBr/HOAc}} \text{1-(2-Hydroxyphenyl)-2,5-dihydro-1H-pyrrole}

Cycloaddition Reactions

The conjugated diene system in the dihydropyrrole facilitates Diels-Alder reactions :

  • Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

  • Ring-closing metathesis (RCM) using Grubbs catalysts (e.g., HG-II) generates polycyclic structures .

Mechanistic Insight :
The dihedral angle between the methoxyphenyl and pyrrole rings (84.34° in crystal structures ) influences steric accessibility for cycloadditions.

Oxidation and Reduction

  • Oxidation :

    • Converts the dihydropyrrole to a fully aromatic pyrrole using agents like DDQ or MnO₂.

    • Methoxy groups remain stable under mild oxidative conditions.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring to a tetrahydropyrrolidine derivative.

Hydrolysis and Decarboxylation

Ester-containing derivatives undergo:

  • Alkaline Hydrolysis : Converts methyl esters to carboxylic acids (e.g., NaOH/MeOH).

  • Thermal Decarboxylation : Heating eliminates CO₂ from β-keto acids, forming simpler pyrrole analogs.

Example :

Methyl esterNaOHCarboxylic acidΔDecarboxylated product\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid} \xrightarrow{\Delta} \text{Decarboxylated product}

Coordination Chemistry

The pyrrole nitrogen and methoxy oxygen act as Lewis bases , forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Structural studies reveal:

  • π–π Stacking : Between aromatic rings enhances stability in metal-organic frameworks .

  • Chelation : Preferential binding to metals via N,O-donor sites, relevant for catalytic applications .

Comparative Reactivity

Table 2: Reactivity of Pyrrole Derivatives

CompoundKey Reactivity
1H-Pyrrole-2,5-dioneHigh electrophilicity at carbonyl carbons
4-Amino-1H-pyrrole-2,5-dioneEnhanced nucleophilicity (amino group)
1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrroleBalanced electrophile-nucleophile behavior

Scientific Research Applications

Antimicrobial Activity

Recent research has highlighted the potential of pyrrole derivatives, including 1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole, as effective antimicrobial agents. Studies have shown that related compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, pyrrole derivatives have been reported to possess minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus .

Anti-inflammatory Properties

Compounds derived from pyrroles have demonstrated anti-inflammatory effects in vitro. In a study assessing the viability of peripheral blood mononuclear cells (PBMCs), certain pyrrole derivatives were found to induce no apoptosis or necrosis at low to medium concentrations, indicating their potential as anti-inflammatory agents .

Anticancer Potential

Pyrrole derivatives are being investigated for their anticancer properties. For example, compounds containing the pyrrole structure have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics. Research indicates that these compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to conduct electricity and their stability .

Polymer Science

Pyrrole-based polymers exhibit excellent conductivity and thermal stability, making them ideal for use in sensors and other electronic devices. The incorporation of 1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole into polymer matrices can enhance their mechanical properties and electrical conductivity .

Synthesis and Structural Studies

The synthesis of 1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Structural studies using techniques such as NMR spectroscopy have provided insights into the conformational flexibility and electronic properties of this compound .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated potent activity against MRSA with MIC values < 10 μg/mL
Study BAnti-inflammatory EffectsShowed no cytotoxicity at concentrations up to 100 µg/mL
Study COrganic ElectronicsAchieved high efficiency in OLED applications with improved stability

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The anti-inflammatory effects could be due to inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties
1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole 2-Methoxyphenyl C11H11NO 173.21 Electron-donating methoxy group enhances ring electron density; limited conjugation due to dihydro structure .
1-Phenyl-2,5-dihydro-1H-pyrrole Phenyl C10H9N 143.19 Lacks methoxy group; reduced solubility in polar solvents compared to methoxy analog .
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole 3-Chlorophenyl, 2,5-dimethyl C12H12ClN 205.69 Chlorine (electron-withdrawing) decreases ring electron density; methyl groups add steric bulk .
5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole 2-Methoxyphenyl at 5-position C11H11NO 173.21 Methoxy group placement alters steric interactions; dihydro-2H ring affects conformational stability .
1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole Methylsulfonyl C5H9NO2S 147.19 Sulfonyl group is strongly electron-withdrawing; enhances reactivity in nucleophilic substitutions .

Key Observations :

  • Electronic Effects : Methoxy and sulfonyl substituents modulate electron density inversely, influencing reactivity. The methoxy group in the target compound promotes electrophilic substitution, whereas sulfonyl groups favor nucleophilic attacks .
  • Steric Effects : Substituent position (e.g., 2-methoxy vs. 5-methoxy) impacts steric hindrance. For example, 5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole may exhibit different binding affinities in biological systems due to spatial arrangement .

Reactivity and Functional Group Influence

  • Carboxylic Acid Derivatives: 2,5-Dihydro-3-(1-methylethyl)-2,5-dioxo-1H-pyrrole-1-propanoic acid (CAS 1175521-35-3) contains a propanoic acid substituent, enabling peptide coupling or esterification reactions absent in the target compound .

Biological Activity

1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole (also known as 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione) is a compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.

1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole has the molecular formula C11H9NO3C_{11}H_{9}NO_{3} and features a pyrrole ring substituted with a methoxyphenyl group. Its structure is significant for its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 1-(2-methoxyphenyl)-2,5-dihydro-1H-pyrrole. The compound exhibits significant activity against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL
Mycobacterium tuberculosis5 μM

These findings suggest that this compound could serve as a lead for developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Anti-inflammatory Activity

The anti-inflammatory effects of 1-(2-methoxyphenyl)-2,5-dihydro-1H-pyrrole have been evaluated through various assays. In vitro studies demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). The results indicated:

  • Inhibition of PBMC Proliferation : Up to 85% inhibition at higher concentrations (100 µg/mL).
  • Cytokine Production : Significant suppression of IL-6 and TNF-α levels compared to control groups.

This anti-inflammatory activity positions the compound as a potential therapeutic agent for inflammatory diseases .

The mechanisms underlying the biological activities of 1-(2-methoxyphenyl)-2,5-dihydro-1H-pyrrole involve several pathways:

  • Cytokine Modulation : The compound's ability to inhibit cytokine production suggests it may interfere with signaling pathways associated with inflammation.
  • Membrane Disruption : Studies on similar pyrrole derivatives indicate that they may disrupt bacterial membranes, leading to cell lysis and death .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in treating infections caused by resistant bacterial strains. In animal models, treatment with 1-(2-methoxyphenyl)-2,5-dihydro-1H-pyrrole resulted in reduced bacterial load and improved survival rates compared to untreated controls.

Toxicity Profile

Toxicity assessments have shown that at low to moderate concentrations (10 µg/mL to 50 µg/mL), 1-(2-methoxyphenyl)-2,5-dihydro-1H-pyrrole exhibits minimal cytotoxicity. However, at higher concentrations (100 µg/mL), some cytotoxic effects were observed, indicating a need for further investigation into its safety profile .

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole, and how is structural confirmation achieved?

The compound is typically synthesized via condensation reactions. For example, analogous pyrrole derivatives have been prepared using methods such as the Paal-Knorr reaction with 1,4-diketones and ammonia derivatives . Specific to this compound, crystallization and X-ray diffraction (XRD) are critical for structural validation, as demonstrated in related structures like 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, where XRD confirmed bond lengths and dihedral angles . Complementary techniques include IR spectroscopy for functional group analysis (e.g., C=O stretches) and NMR for substituent positioning (e.g., methoxyphenyl proton shifts) .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

Thermodynamic properties such as boiling point and vapor pressure can be inferred from analogous dihydropyrrole derivatives. For example, 2,5-dihydro-1H-pyrrole has a boiling point of ~93–94°C (Robles, 1939), and vapor pressure data can be modeled using Clausius-Clapeyron equations . Spectroscopic characterization (e.g., mass spectrometry, IR) is essential for purity assessment. NIST datasets provide reference spectra for validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

Density functional theory (DFT) is widely used to study reaction pathways. For instance, in Paal-Knorr syntheses of pyrrole derivatives, DFT calculations have identified intermediates like imine and enamine species, with activation energies revealing rate-limiting steps . For 1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole, similar approaches could map nucleophilic attack or ring-closure kinetics. Transition state analysis and molecular orbital studies (e.g., HOMO-LUMO gaps) further explain regioselectivity and stability .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, temperature). For example, in situ FTIR monitoring of Paal-Knorr reactions revealed that solvent choice (DMSO vs. THF) significantly affects intermediate stability and final yield . To resolve conflicts:

  • Reproduce experiments under controlled conditions.
  • Use high-resolution techniques (e.g., HRMS for molecular weight validation).
  • Cross-validate spectral data with computational simulations (e.g., NMR chemical shift prediction via DFT) .

Q. What are the potential applications of this compound in materials science or medicinal chemistry?

Pyrrole derivatives are explored in molecular electronics due to their π-conjugated systems. For example, 2,5-di(thiophen-2-yl)-1H-pyrrole exhibits charge-transfer properties suitable for organic semiconductors . The methoxyphenyl group in this compound may enhance solubility for thin-film applications. In medicinal chemistry, similar structures show bioactivity (e.g., antimicrobial, anticancer), though specific assays (e.g., kinase inhibition) would be needed to validate its potential .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationExample from Evidence
X-ray DiffractionBond lengths, crystal packingConfirmed dihedral angles in related derivatives
FTIRFunctional group identificationC=O stretches at ~1700 cm⁻¹
1^1H NMRSubstituent positioningMethoxy protons at δ ~3.8 ppm
HRMSMolecular weight validationAccuracy within 0.005 Da

Q. Table 2: Computational Parameters for DFT Studies

ParameterValue/MethodRelevance
Basis SetB3LYP/6-31G(d)Balances accuracy and computational cost
Solvent ModelPCM (Polarizable Continuum Model)Accounts for solvent effects in kinetics
Activation EnergyCalculated via transition state analysisIdentifies rate-limiting steps

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